
4-tert-Butyl-2,6-diisopropylphenol
Overview
Description
4-tert-Butyl-2,6-diisopropylphenol is a chemical compound with the molecular formula C16H26O. It is a white crystalline powder with a molecular weight of 234.38 g/mol . This compound is known for its antioxidant properties and is widely used in various industries, including food preservation, cosmetics, and plastics.
Mechanism of Action
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes, altering their function and leading to various biological effects .
Mode of Action
It’s known that the compound exhibits a steric strain on the o–h bond, as evidenced by shifts in the infrared (ir) spectrum . This strain could potentially influence the compound’s interactions with its targets.
Biochemical Pathways
Phenolic compounds are often involved in antioxidant pathways, neutralizing harmful free radicals and reducing oxidative stress .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2836±90 °C and a density of 0920±006 g/cm3 . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Given the compound’s potential antioxidant activity, it may help protect cells from damage caused by free radicals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-Butyl-2,6-diisopropylphenol. For instance, the compound’s IR spectrum shows shifts when in a dilute CCl4 solution, suggesting that the compound’s environment can affect its properties .
Biochemical Analysis
Biochemical Properties
4-tert-Butyl-2,6-diisopropylphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lipid peroxidation by scavenging free radicals and reducing reactive oxygen species production . This interaction helps in stabilizing various compounds and preventing material degradation. Additionally, this compound interacts with enzymes involved in oxidative stress pathways, enhancing the overall antioxidant defense mechanism of cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce hemorrhagic anemia in rats by significantly decreasing the prothrombin index . This compound also affects the lipid composition of cell membranes, which can alter membrane fluidity and function . Furthermore, its antioxidant properties help in protecting cells from oxidative damage, thereby maintaining cellular integrity and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound inhibits lipid peroxidation by scavenging free radicals and reducing the production of reactive oxygen species . This compound also influences gene expression by modulating transcription factors and signaling pathways involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause severe hemorrhagic anemia and death in rats when fed at a level of 2.27 mmol% in the diet for a week . This indicates that the compound’s effects can vary significantly over time, depending on its concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant properties, protecting cells from oxidative damage. At higher doses, it can induce toxic effects, such as hemorrhagic anemia and death in rats . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound inhibits lipid peroxidation by scavenging free radicals and reducing reactive oxygen species production . This interaction helps in maintaining cellular homeostasis and preventing oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation within cells . This distribution pattern determines the compound’s efficacy in exerting its antioxidant effects and protecting cells from oxidative damage.
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as mitochondria and the endoplasmic reticulum . This subcellular localization is essential for its role in modulating oxidative stress pathways and protecting cells from oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-2,6-diisopropylphenol can be synthesized through a Friedel-Crafts alkylation reaction. This involves the alkylation of phenol with isobutylene in the presence of a strong acid catalyst, such as triflic acid or zeolites . The reaction typically occurs under mild conditions, making it a relatively straightforward process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,6-diisopropylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds .
Scientific Research Applications
4-tert-Butyl-2,6-diisopropylphenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Another phenolic antioxidant with similar properties.
2,6-Di-tert-butyl-4-methoxyphenol: Used in similar applications as an antioxidant.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness
4-tert-Butyl-2,6-diisopropylphenol is unique due to its specific structural configuration, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds .
Properties
IUPAC Name |
4-tert-butyl-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11,17H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERVKJDPAKUDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205954 | |
| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57354-65-1 | |
| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057354651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary health concern associated with 4-tert-Butyl-2,6-diisopropylphenol based on the available research?
A1: The research primarily highlights a significant risk of hemorrhage (severe bleeding) associated with this compound. A study on rats demonstrated that this compound induced severe hemorrhagic anemia and a decreased prothrombin index, indicating impaired blood clotting. [] One rat in the study died due to extensive internal bleeding. []
Q2: How does the structure of this compound compare to other phenols studied, and is there a possible link to the observed effects?
A2: While the research [] does not provide the detailed structures of other phenols tested, it indicates that male Sprague-Dawley rats were fed various phenols, including 3,5-di-tert-butylphenol, 2,4-di-tert-butylphenol, 2-tert-butyl-4-sec-butylphenol, and 2,6-di-tert-butyl-4-methylphenol (BHT). Further research is needed to establish a definitive structure-activity relationship and understand if specific structural features of this compound contribute to its more pronounced hemorrhagic effects compared to the other tested phenols.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



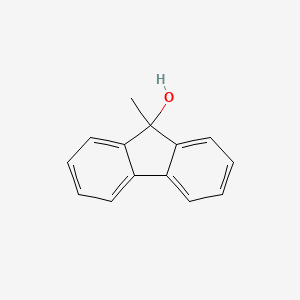
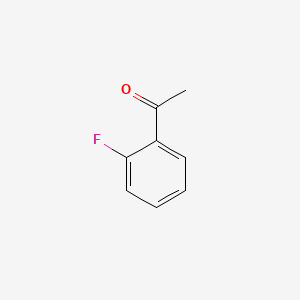
![2,4-bis-[N,N'-di-(carboxymethyl)-aminomethyl]fluorescein](/img/structure/B1202913.png)
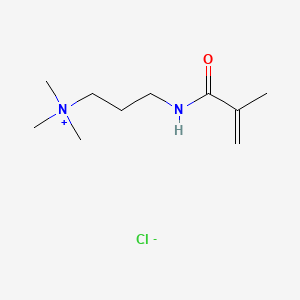
![(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B1202915.png)
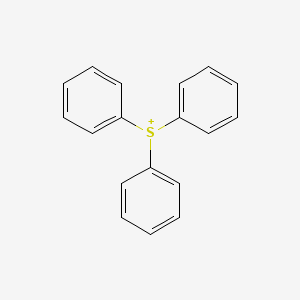


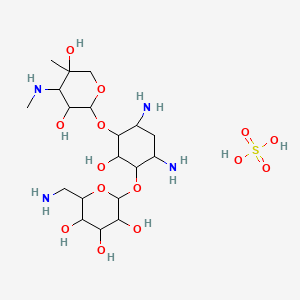
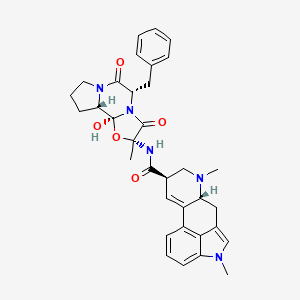


![Naphtho[1,2-b]furan](/img/structure/B1202928.png)
